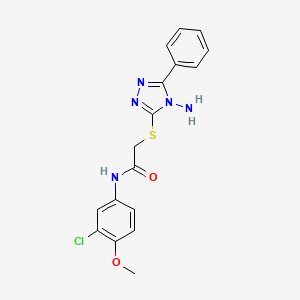

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide

Description

The compound 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative featuring a thioether linkage and an acetamide-substituted aromatic ring. Its structure comprises:

- A 1,2,4-triazole core with 4-amino and 5-phenyl substituents.

- A thioether bridge connecting the triazole to an acetamide group.

- An N-(3-chloro-4-methoxyphenyl) moiety, which introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) groups.

Below, we compare its structural, synthetic, and biological properties with closely related analogs.

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2S/c1-25-14-8-7-12(9-13(14)18)20-15(24)10-26-17-22-21-16(23(17)19)11-5-3-2-4-6-11/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSGQDPKUWLEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide Formation: The final step involves the reaction of the triazole-thioether compound with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions could target the nitro group if present or other reducible functional groups.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for use in antibiotics and antifungal agents.

Cancer Research: Some triazole compounds have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

Agriculture: These compounds can be used as pesticides or herbicides.

Pharmaceuticals: They are studied for their potential use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

Inhibiting Enzymes: They can bind to and inhibit the activity of specific enzymes, disrupting metabolic pathways.

Interacting with DNA/RNA: Some compounds may intercalate into DNA or RNA, affecting replication and transcription processes.

Modulating Receptors: They can act as agonists or antagonists to various receptors, influencing cellular signaling pathways.

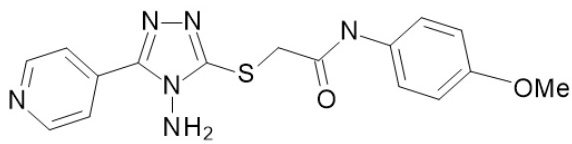

Comparison with Similar Compounds

Table 1: Key Structural Variations and Substituents

Key Observations :

- Electron-Donating/Accepting Groups : The 3-chloro-4-methoxyphenyl group in the target compound balances lipophilicity (Cl) and solubility (OCH₃). Analogs with methyl or thiophene substituents prioritize steric bulk or π-stacking, respectively .

- Core Heterocycle : Compounds like T22 () replace the acetamide with a thiazolidinedione moiety, shifting activity toward anticancer targets.

Physicochemical Properties

Table 3: Physicochemical Data

Notes:

- The target compound’s 3-chloro-4-methoxyphenyl group likely enhances membrane permeability compared to purely polar analogs (e.g., T22).

- Thiophene-containing analogs () may exhibit better solubility due to sulfur’s polarizability.

Biological Activity

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. The presence of both triazole and benzothiazole moieties contributes to its diverse biological effects.

Chemical Structure

The molecular formula for this compound is , and it features a triazole ring, an acetamide group, and a chloro-methoxyphenyl substituent. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms. |

| Acetamide Group | A functional group derived from acetic acid. |

| Chloro-Methoxyphenyl | A phenyl ring substituted with chlorine and methoxy groups. |

The biological activity of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes such as cytochrome P450, which are crucial for drug metabolism.

- DNA Binding : The compound may bind to DNA or proteins, disrupting cellular processes and leading to cytotoxic effects.

- Antimicrobial Activity : The presence of the thiazole and triazole rings enhances its activity against a range of pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Study Findings : Compounds with triazole rings have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| Jurkat (T-cell leukemia) | < 10 | Doxorubicin |

| HT29 (Colon cancer) | < 15 | Cisplatin |

These results suggest that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed key insights into the biological efficacy of this compound:

- Triazole Moiety : Essential for antimicrobial and anticancer activities.

- Chloro and Methoxy Substituents : Influence the lipophilicity and bioavailability of the compound, enhancing its interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted by Liaras et al. (2014) demonstrated that derivatives of thiazoles with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of electron-donating groups was found to enhance activity .

Case Study 2: Anticancer Properties

In a comparative study involving various triazole derivatives, the compound was shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.